Merimepodib, also known as VX-497, is a potent, selective, and orally bioavailable inhibitor of inosine monophosphate dehydrogenase (IMPDH) [, , ]. It is classified as an antiviral agent and has been investigated for its potential to inhibit the replication of various RNA viruses [, , , , , ]. Merimepodib acts as a noncompetitive inhibitor of IMPDH, a critical enzyme involved in the de novo synthesis of guanine nucleotides [, , ]. By inhibiting IMPDH, Merimepodib reduces the intracellular pool of guanine nucleotides necessary for viral RNA and DNA synthesis, thereby exerting its antiviral effect [, , , ].
The synthesis of Merimepodib involves a five-step process utilizing simple and robust chemistry []. A key intermediate in this process is 5-(2-methoxy-4-nitrophenyl)oxazole. Initial efforts focused on synthesizing this intermediate through the Beech reaction to obtain the required aldehyde []. An alternative approach involved palladium (0)-catalyzed formylation of an aryl diazonium species, followed by condensation with tosylmethyl isocyanide (TosMIC) to yield the oxazole []. This two-step method proved successful in producing multigram quantities of the crucial intermediate with high yield and purity []. The overall synthesis also incorporates the effective use of production-scale phosgene and manipulation of Schotten−Baumann reaction conditions to ensure low pH and avoid critical impurity formation []. Online tools were employed for efficient API purification [].
The crystal structure of Merimepodib has been successfully solved and refined using synchrotron X-ray powder diffraction data and further optimized with density functional theory techniques []. Merimepodib crystallizes in the orthorhombic space group P212121 (#19) with unit cell parameters: a = 4.60827(3) Å, b = 12.30400(14) Å, c = 37.9583(4) Å, and a unit cell volume (V) of 2152.241(20) Å3 []. Each unit cell contains four Merimepodib molecules (Z = 4) []. Notably, the crystal structure is dominated by two chains of N–H⋯O hydrogen bonds running parallel to the a-axis []. Analysis reveals that while the overall shape of the solid-state conformation closely resembles the minimum-energy conformation, there are differences in the orientations of several rings, highlighting the influence of intermolecular interactions in determining the solid-state conformation [].
Merimepodib exerts its antiviral activity by inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH) [, , , ]. IMPDH catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides, essential building blocks for RNA and DNA synthesis [, , ]. By inhibiting IMPDH, Merimepodib disrupts the production of these nucleotides, leading to a reduction in their intracellular levels [, ]. This depletion of guanine nucleotides ultimately hinders the replication process of various viruses [, , , ].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6